

"3-amino-N-phenylbenzenesulfonamide" CAS number and molecular weight

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Compound of Interest

Compound Name:	3-amino-N-phenylbenzenesulfonamide
Cat. No.:	B1265495

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In-Depth Technical Guide: 3-amino-N-phenylbenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on **3-amino-N-phenylbenzenesulfonamide**, a compound of interest in medicinal chemistry and drug development. This document outlines its chemical properties, synthesis, and biological activity, with a focus on its role as a sulfonamide antibiotic. Detailed experimental protocols and visual representations of its mechanism of action are included to support research and development efforts.

Core Compound Data

The fundamental properties of **3-amino-N-phenylbenzenesulfonamide** are summarized in the table below.

Property	Value
CAS Number	80-21-7 [1] [2] [3]
Molecular Formula	C ₁₂ H ₁₂ N ₂ O ₂ S [1]
Molecular Weight	248.3 g/mol [1]
IUPAC Name	3-amino-N-phenylbenzenesulfonamide [1]
Synonyms	Metanilanilide, 3-aminobenzenesulfonanilide [1]

Synthesis and Characterization

3-amino-N-phenylbenzenesulfonamide can be synthesized through a multi-step process involving the formation of a sulfonamide bond followed by the reduction of a nitro group. The general approach involves the reaction of an aniline with a substituted benzenesulfonyl chloride.

Experimental Protocol: Synthesis of 3-amino-N-phenylbenzenesulfonamide

This protocol is a representative method for the synthesis of **3-amino-N-phenylbenzenesulfonamide**.

Step 1: Synthesis of 3-nitro-N-phenylbenzenesulfonamide

- In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve aniline in a suitable solvent such as pyridine or dichloromethane.
- Cool the solution in an ice bath.
- Slowly add a solution of 3-nitrobenzenesulfonyl chloride in the same solvent to the cooled aniline solution with continuous stirring.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by thin-layer chromatography).
- Upon completion, quench the reaction by adding dilute hydrochloric acid.

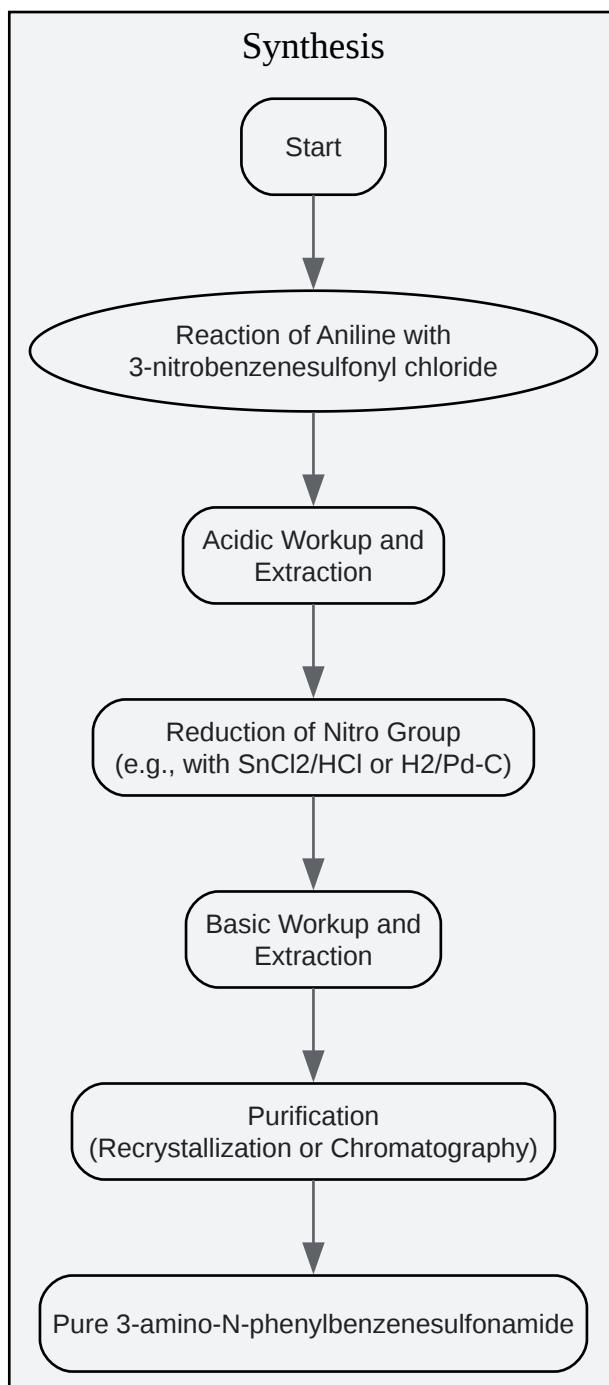
- Extract the product with an organic solvent (e.g., ethyl acetate).
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 3-nitro-N-phenylbenzenesulfonamide.

Step 2: Reduction of the Nitro Group

- Dissolve the crude 3-nitro-N-phenylbenzenesulfonamide in a suitable solvent such as ethanol or ethyl acetate.
- Add a reducing agent, such as tin(II) chloride in the presence of concentrated hydrochloric acid, or perform catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere.
- Stir the reaction mixture at room temperature or with gentle heating until the reduction is complete (monitored by TLC).
- After completion, neutralize the reaction mixture with a base (e.g., sodium bicarbonate solution).
- Extract the product with an organic solvent.
- Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by recrystallization or column chromatography to yield pure **3-amino-N-phenylbenzenesulfonamide**.

Characterization: The structure and purity of the synthesized compound should be confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[\[1\]](#)

Synthesis and Purification Workflow



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Caption: Workflow for the synthesis and purification of **3-amino-N-phenylbenzenesulfonamide**.

Biological Activity and Mechanism of Action

3-amino-N-phenylbenzenesulfonamide belongs to the sulfonamide class of antibiotics.

These are synthetic antimicrobial agents that act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS) in bacteria.[\[4\]](#)

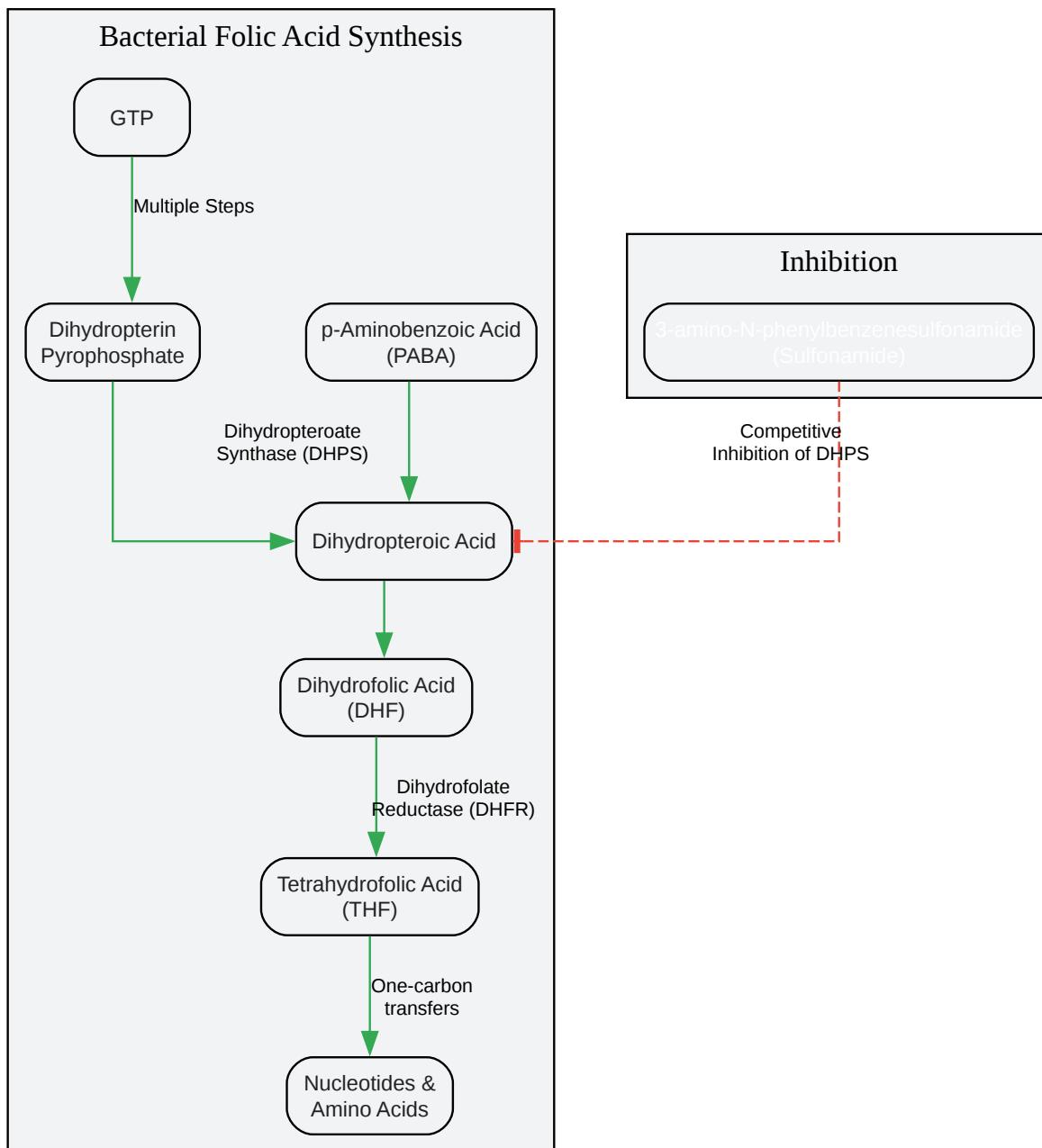
Folic Acid Synthesis Pathway and Sulfonamide Inhibition

Bacteria synthesize folic acid de novo, a process that is essential for the synthesis of nucleotides and certain amino acids, and therefore for bacterial growth and replication.[\[4\]](#)

Humans, in contrast, obtain folic acid from their diet, making this pathway an excellent target for selective antibacterial therapy.[\[5\]](#)

Sulfonamides are structurally similar to para-aminobenzoic acid (PABA), a natural substrate for DHPS.[\[4\]](#) Due to this similarity, **3-amino-N-phenylbenzenesulfonamide** competes with PABA for the active site of DHPS. When the sulfonamide binds to the enzyme, it prevents the condensation of PABA with dihydropterin pyrophosphate, thereby blocking the synthesis of dihydropteroic acid, a precursor to folic acid.[\[4\]](#)[\[6\]](#) This inhibition of the folic acid pathway leads to a bacteriostatic effect, meaning it inhibits the growth and reproduction of bacteria.[\[7\]](#)

Bacterial Folic Acid Synthesis Pathway and Inhibition by Sulfonamides



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Caption: Bacterial folic acid synthesis pathway and the inhibitory action of sulfonamides.

Experimental Protocols for Biological Evaluation

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of the synthesized **3-amino-N-phenylbenzenesulfonamide**.

- Instrumentation: A standard HPLC system with a UV detector.
- Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 μ m particle size).
- Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).
- Flow Rate: 1.0 mL/min.
- Detection: UV detection at a wavelength of 254 nm.
- Sample Preparation: Dissolve a known amount of the compound in the mobile phase to a concentration of approximately 1 mg/mL.
- Injection Volume: 10 μ L.
- Analysis: Inject the sample and record the chromatogram. The purity is calculated based on the area of the main peak relative to the total area of all peaks.

Antimicrobial Susceptibility Testing

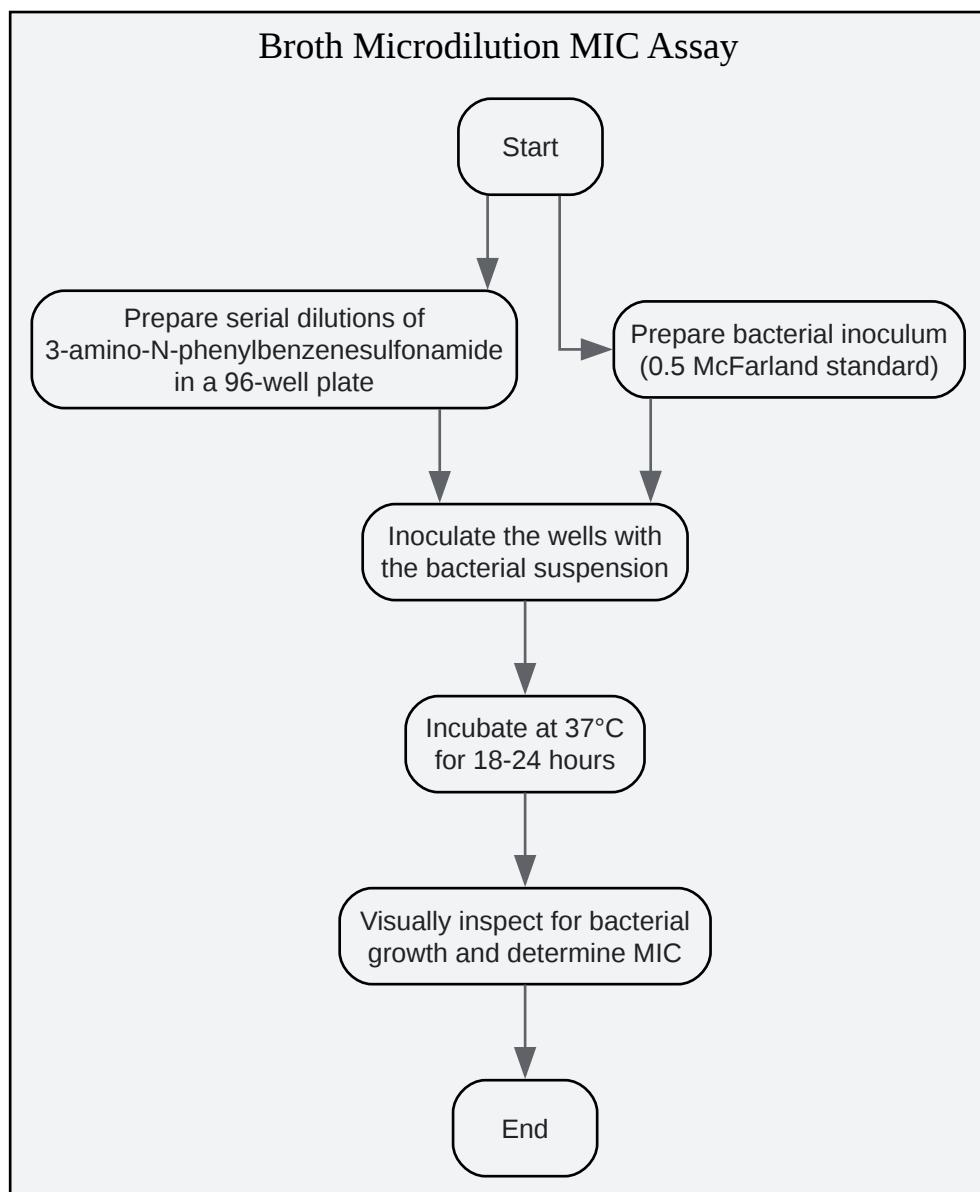
Objective: To determine the minimum inhibitory concentration (MIC) of **3-amino-N-phenylbenzenesulfonamide** against a target bacterial strain.

Method: Broth Microdilution

- Materials: 96-well microtiter plates, Mueller-Hinton broth (MHB), bacterial inoculum, and a stock solution of **3-amino-N-phenylbenzenesulfonamide**.
- Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5×10^5 CFU/mL in each well.

- Serial Dilutions: Prepare serial two-fold dilutions of the compound in MHB in the wells of the microtiter plate, ranging from a high concentration to a low concentration.
- Controls: Include a positive control well (broth and inoculum, no compound) and a negative control well (broth only).
- Inoculation: Add the prepared bacterial inoculum to each well (except the negative control).
- Incubation: Incubate the plates at 37°C for 18-24 hours.
- MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of bacteria.

Antimicrobial Susceptibility Testing Workflow



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Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

This technical guide provides a foundational understanding of **3-amino-N-phenylbenzenesulfonamide** for research and development purposes. The provided protocols and diagrams are intended to facilitate further investigation into its synthesis, characterization, and biological activity.

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